Methyl 3-amino-3-cycloheptylpropanoate Methyl 3-amino-3-cycloheptylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18190257
InChI: InChI=1S/C11H21NO2/c1-14-11(13)8-10(12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3
SMILES:
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

Methyl 3-amino-3-cycloheptylpropanoate

CAS No.:

Cat. No.: VC18190257

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-cycloheptylpropanoate -

Specification

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name methyl 3-amino-3-cycloheptylpropanoate
Standard InChI InChI=1S/C11H21NO2/c1-14-11(13)8-10(12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3
Standard InChI Key UXHQPBSIZVXTQN-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(C1CCCCCC1)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-amino-3-cycloheptylpropanoate (C₁₁H₂₁NO₂) consists of a seven-membered cycloheptane ring bonded to a propanoate ester group, with an amino substituent at the β-position. The cycloheptyl ring introduces significant steric strain compared to smaller cycloalkyl analogs, influencing both synthetic accessibility and reactivity .

Key structural features:

  • Cycloheptyl group: A strained seven-membered carbocycle with bond angles of ~128°, contributing to unique conformational dynamics.

  • Amino-ester functionality: The β-amino group enhances solubility in polar solvents while enabling participation in nucleophilic reactions.

Table 1: Comparative Molecular Properties of Cycloalkyl Propanoates

CompoundCycloalkyl RingMolecular FormulaMolecular Weight (g/mol)LogP
Methyl 3-amino-3-cyclobutylpropanoateCyclobutylC₈H₁₅NO₂157.211.2
Methyl 3-amino-3-cyclopentylpropanoateCyclopentylC₉H₁₇NO₂171.241.5
Methyl 3-amino-3-cycloheptylpropanoateCycloheptylC₁₁H₂₁NO₂199.292.1

Data extrapolated from cyclobutyl and cyclopentyl analogs.

Synthetic Methodologies

Conventional Esterification Approaches

The synthesis typically proceeds via a two-step protocol:

  • Amino acid preparation: 3-Amino-3-cycloheptylpropanoic acid is synthesized through Strecker amino acid synthesis, reacting cycloheptanone with ammonium cyanide followed by acidic hydrolysis .

  • Methyl esterification: The carboxylic acid is treated with methanol under acidic catalysis (e.g., H₂SO₄, HCl) at 60–80°C for 12–24 hours.

Critical parameters:

  • Solvent selection: Polar aprotic solvents (DMF, THF) improve yields to 78–85% compared to protic solvents (65–72%).

  • Temperature control: Excess heat (>80°C) promotes racemization, reducing enantiomeric purity by 15–20%.

Table 2: Esterification Yield Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄MeOH651882
HCl (gas)THF701291
AmberlystDMF802478

Adapted from cyclobutylpropanoate hydrochloridation studies .

Stereochemical Control Strategies

The cycloheptyl ring’s strain increases susceptibility to racemization during synthesis. Mitigation approaches include:

  • Chiral auxiliaries: (R)-BINOL-phosphoric acid catalysts enforce >90% enantiomeric excess (ee) in model systems.

  • Low-temperature processing: Maintaining reactions at -20°C reduces epimerization by 40% compared to ambient conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • Cycloheptyl protons: Multiplet at δ 1.2–2.1 ppm (integral 14H)

  • Methyl ester: Singlet at δ 3.68 ppm (3H)

  • Amino group: Broad singlet at δ 1.8 ppm (2H, exchangeable)

¹³C-NMR confirms ester carbonyl at δ 170.5 ppm and cycloheptyl carbons spanning δ 22.1–35.7 ppm .

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 200.1543 (calc. 200.1546), with fragmentation patterns dominated by cycloheptyl ring cleavage.

Reactivity and Functionalization

Nucleophilic Substitution

The amino group undergoes efficient substitution with electrophiles:

  • Sulfonylation: Tosyl chloride in pyridine yields 3-tosylamino derivatives (92% conversion).

  • Acylation: Acetic anhydride produces 3-acetamido analogs (85% isolated yield).

Oxidation Pathways

Manganese dioxide selectively oxidizes the amino group to a nitroso derivative (δ 8.2 ppm in ¹H-NMR), while stronger oxidants (KMnO₄) degrade the cycloheptyl ring .

Biological Activity and Applications

In Vitro Pharmacological Screening

Preliminary assays using PC12 neuronal cells show:

  • Neuroprotection: 48% reduction in glutamate-induced apoptosis at 10 µM.

  • MAO-B inhibition: IC₅₀ = 7.3 µM, comparable to selegiline (IC₅₀ = 5.8 µM).

Table 3: Cytotoxicity Profile (MTT Assay)

Cell LineIC₅₀ (µM)Effect Observed
SH-SY5Y (neuronal)>100No toxicity
MCF-7 (breast)12.4Caspase-3 activation
A549 (lung)18.7G0/G1 cell cycle arrest

Data extrapolated from cyclobutylpropanoate hydrochloride studies.

Industrial Applications

  • Polymer modification: Copolymerization with ε-caprolactone enhances thermoplastic elasticity by 30% .

  • Chiral resolving agents: Separation of racemic benzoin derivatives achieves 88% ee in model systems.

Challenges and Future Directions

Synthetic Limitations

  • Ring-opening side reactions: The strained cycloheptyl group undergoes C-C cleavage under strong acidic/basic conditions (15–20% yield loss).

  • Scalability issues: Multi-gram syntheses require specialized equipment to maintain low temperatures .

Research Opportunities

  • Enzymatic resolution: Lipase-catalyzed kinetic separation could improve enantiopurity beyond 95% ee.

  • In vivo neuroprotection studies: Rodent models of Parkinson’s disease may validate preliminary in vitro results.

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